1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a related class of compounds, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds in the 1,2,3,4-tetrahydroisoquinoline class have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related 1,2,3,4-tetrahydroisoquinoline compounds have been shown to impact a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Related 1,2,3,4-tetrahydroisoquinoline compounds have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Tetrahydroquinoline analogs have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of quinoline derivatives using heterogeneous catalysts . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form fully saturated quinoline derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- Quinoline-7-carboxylic acid
- 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQTXPQWRCFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590782 | |
Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22048-88-0 | |
Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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